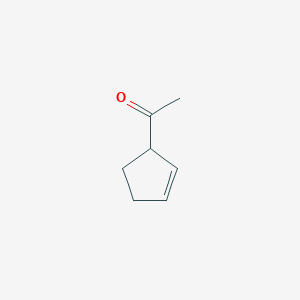
1-(Cyclopent-2-en-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopent-2-en-1-yl)ethanone is an organic compound with the molecular formula C7H10O It is a ketone featuring a cyclopentene ring attached to an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Cyclopent-2-en-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via a Diels-Alder reaction followed by a dehydration step to yield the desired product .
Another method involves the use of thionyl chloride and anhydrous ethanol to react with aromatic aldehydes and aliphatic ketones, producing derivatives of cyclopent-2-en-1-one in one step .
Industrial Production Methods: Industrial production of 1-(Cyclopent-2-en-1-yl)ethanone typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyclopent-2-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 1-(Cyclopent-2-en-1-yl)ethanone can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Cyclopent-2-en-1-yl carboxylic acid.
Reduction: Cyclopent-2-en-1-yl ethanol.
Substitution: Varied products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopent-2-en-1-yl)ethanone has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism by which 1-(Cyclopent-2-en-1-yl)ethanone exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(1,2,3-Trimethylcyclopent-2-enyl)ethanone: This compound has a similar structure but with additional methyl groups, which can affect its reactivity and applications.
Cyclopent-2-en-1-one: A simpler compound without the ethanone group, used in similar synthetic applications.
Uniqueness: 1-(Cyclopent-2-en-1-yl)ethanone is unique due to its combination of a cyclopentene ring and an ethanone group, providing distinct reactivity and potential for diverse applications in synthesis and industry.
Eigenschaften
CAS-Nummer |
73113-00-5 |
|---|---|
Molekularformel |
C7H10O |
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
1-cyclopent-2-en-1-ylethanone |
InChI |
InChI=1S/C7H10O/c1-6(8)7-4-2-3-5-7/h2,4,7H,3,5H2,1H3 |
InChI-Schlüssel |
UWDVYDSWRKPMFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


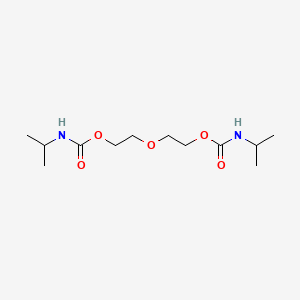
![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)

![2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12896652.png)
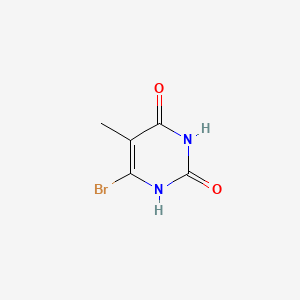
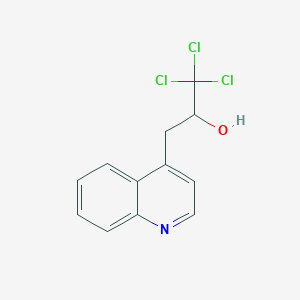
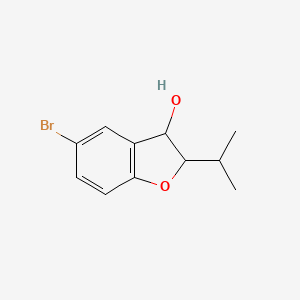
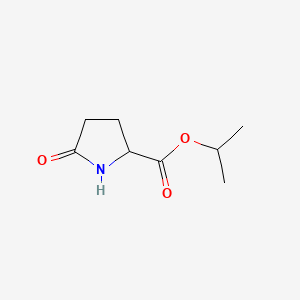
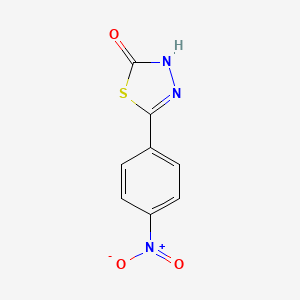
![Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-](/img/structure/B12896681.png)
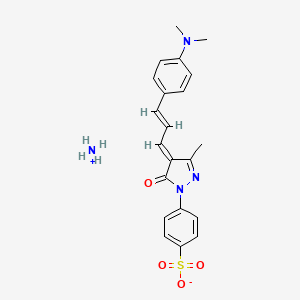
![Acetamide, 2-ethoxy-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl]-](/img/structure/B12896683.png)
![3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one](/img/structure/B12896684.png)

